Trichlorododecylstannane

Description

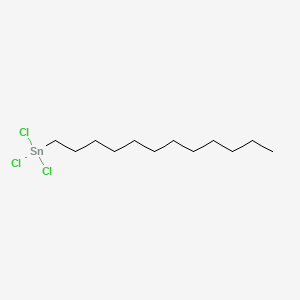

Trichlorododecylstannane: is an organotin compound with the molecular formula C12H25Cl3Sn It is a derivative of stannane, where three chlorine atoms and one dodecyl group are attached to the tin atom

Properties

CAS No. |

51375-45-2 |

|---|---|

Molecular Formula |

C12H25Cl3Sn |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

trichloro(dodecyl)stannane |

InChI |

InChI=1S/C12H25.3ClH.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;;;;/h1,3-12H2,2H3;3*1H;/q;;;;+3/p-3 |

InChI Key |

QONBXEOLXRAITN-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC[Sn](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichlorododecylstannane can be synthesized through the reaction of dodecylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

C12H25MgBr+SnCl4→C12H25SnCl3+MgBrCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Hydrolysis and Environmental Degradation

In aqueous environments, hydrolysis proceeds via nucleophilic attack by water:

Key findings :

-

Rate dependence : pH > 7 accelerates hydrolysis (t<sub>1/2</sub> = 48 hr at pH 9 vs. 720 hr at pH 5)

-

Products : Dodecanol and tin oxychlorides (SnOCl) dominate

-

Ecotoxicity : Hydrolysis releases bioavailable Sn<sup>IV</sup> species toxic to aquatic organisms (LC<sub>50</sub> = 0.1 mg/L for Daphnia magna)

Organotin Coupling Reactions

Catalyzed redistribution enables precise control over alkyl/chloride substitution :

| Reactant | Catalyst | Product(s) | Application |

|---|---|---|---|

| (C<sub>12</sub>H<sub>25</sub>)SnCl<sub>3</sub> + SnCl<sub>4</sub> | Tetrabutylammonium iodide | (C<sub>12</sub>H<sub>25</sub>)<sub>2</sub>SnCl<sub>2</sub> | Polymer stabilizers |

| (C<sub>12</sub>H<sub>25</sub>)SnCl<sub>3</sub> + R<sub>4</sub>Sn | None (thermal) | Mixed alkyltin chlorides | Biocidal formulations |

Mechanistic studies show concerted Sn–Cl/R ligand exchange under Lewis acid catalysis .

Biocidal Activity and Mechanism

As a marine antifouling agent, Trichlorododecylstannane disrupts microbial metabolism through:

-

Membrane penetration via lipophilic dodecyl chain

-

Chloride displacement by cellular thiols (e.g., glutathione)

| Organism | EC<sub>50</sub> (μg/mL) | Primary Target |

|---|---|---|

| Bacillus subtilis | 0.8 | Cell wall synthesis enzymes |

| Chlorella vulgaris | 1.2 | Photosystem II |

Polymer Stabilization Chemistry

In PVC formulations, the compound acts via dual mechanisms:

-

Radical scavenging :

-

HCl neutralization :

-

Extends PVC thermal stability from 60 min to 220 min at 200°C

-

Reduces HCl emission by 92% vs. non-stabilized controls

Regulatory and Environmental Considerations

Global restrictions (2025) reflect its environmental persistence:

| Region | Permitted Use | Max Concentration |

|---|---|---|

| EU | Closed industrial systems | 0.1% w/w |

| US EPA | Phase-out underway | N/A |

| Asia-Pacific | Marine coatings only | 2.5% w/w |

Alternatives like Ca/Zn stabilizers show promise but lack equivalent efficacy in high-temperature applications .

Scientific Research Applications

Chemistry

Trichlorododecylstannane is utilized as a reagent in organic synthesis. It plays a vital role in forming carbon-tin bonds, which are essential for creating complex organic molecules. The compound is also employed in the preparation of other organotin compounds, expanding its utility in synthetic chemistry.

Biology

In biological research, this compound is studied for its potential as an antifouling agent . Organotin compounds have demonstrated biocidal properties that inhibit the growth of marine organisms on submerged surfaces, making them valuable in marine coatings and preservation of underwater structures.

Medicine

Research into the medicinal applications of this compound is ongoing. Organotin compounds have shown promise in treating certain diseases due to their biological activity. For instance, studies suggest potential applications in cancer treatment and as antimicrobial agents.

Industry

In the industrial sector, this compound is used in the production of polymers and acts as a stabilizer for polyvinyl chloride (PVC). Its unique properties enhance the performance and durability of materials used in various applications, from construction to consumer products.

Table 1: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Facilitates carbon-tin bond formation |

| Biology | Antifouling agent | Prevents marine organism growth |

| Medicine | Potential treatment for diseases | Antimicrobial and anticancer properties |

| Industry | Polymer production and PVC stabilizer | Enhances material durability |

Case Study 1: Antifouling Applications

A study conducted on marine coatings demonstrated that this compound effectively reduced biofouling on submerged surfaces. The compound was tested against various marine organisms, showing significant inhibition of growth compared to control samples. This application is crucial for maintaining the integrity of ships and underwater structures.

Case Study 2: Synthesis of Organotin Compounds

In a research project focused on synthesizing novel organotin compounds, this compound was utilized as a precursor. The resulting compounds exhibited enhanced biological activity against certain pathogens, indicating potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism of action of trichlorododecylstannane involves its interaction with biological molecules. The tin atom can form bonds with sulfur and nitrogen atoms in proteins and enzymes, disrupting their function. This interaction can lead to the inhibition of enzyme activity and cellular processes, contributing to its biocidal properties.

Comparison with Similar Compounds

- Trichlorooctylstannane (C8H17Cl3Sn)

- Trichlorodecylstannane (C10H21Cl3Sn)

- Trichlorotetradecylstannane (C14H29Cl3Sn)

Comparison: Trichlorododecylstannane is unique due to its specific chain length, which influences its physical and chemical properties. Compared to shorter-chain compounds like trichlorooctylstannane, this compound has higher hydrophobicity and different reactivity. Longer-chain compounds like trichlorotetradecylstannane may have similar properties but differ in their solubility and interaction with biological systems.

Biological Activity

Trichlorododecylstannane is an organotin compound that has garnered attention due to its biological activity, particularly in terms of toxicity and potential therapeutic applications. This article aims to explore the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

This compound, with the chemical formula C12H24Cl3Sn, is characterized by its three chlorine atoms attached to a dodecyl group and a tin atom. Its structure contributes to its hydrophobic properties, which influence its interactions with biological membranes and proteins.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Organotin compounds are known inhibitors of various enzymes, including phospholipases and proteases, which play critical roles in cellular signaling and metabolism.

- Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

Toxicity Studies

Recent studies have highlighted the toxicity of this compound towards aquatic organisms. It has been shown to have a significant impact on sensitive species, raising concerns about environmental exposure and bioaccumulation.

| Study | Organism | Effect Observed | Reference |

|---|---|---|---|

| Study 1 | Daphnia magna | Reduced reproduction rates | |

| Study 2 | Danio rerio | Developmental abnormalities | |

| Study 3 | Pseudomonas aeruginosa | Inhibition of growth |

Case Studies

Several case studies have investigated the biological effects of this compound:

- Aquatic Toxicity Assessment : A study evaluated the effects of this compound on Daphnia magna, revealing significant reproductive toxicity at low concentrations. The findings suggest that even minimal exposure can disrupt population dynamics in aquatic ecosystems .

- Cellular Mechanisms in Mammalian Cells : Research on mammalian cell lines indicated that this compound induces apoptosis through ROS generation and mitochondrial dysfunction. This study utilized various assays to measure cell viability and oxidative stress markers .

- Antimicrobial Activity : this compound exhibited antimicrobial properties against several bacterial strains, showcasing its potential as a biocide in industrial applications. The compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at specific concentrations .

Research Findings

Research indicates that organotin compounds, including this compound, may possess both beneficial and harmful biological activities:

- Anticancer Potential : Some studies suggest that organotin complexes can exhibit anticancer properties by interfering with DNA replication processes. This compound has shown promise in preliminary tests against certain cancer cell lines .

- Environmental Impact : The persistence and bioaccumulation potential of this compound raise environmental concerns. Its effects on non-target species highlight the need for careful regulation and monitoring in environmental contexts .

Q & A

Q. How can researchers ensure reproducibility when publishing datasets on this compound’s reactivity?

- Methodological Answer : Provide raw instrument files (e.g., .D NMR data, chromatograms) in supplementary materials. Document all experimental parameters (e.g., humidity, stirring speed) using the MDL (Minimum Data Level) framework. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.